2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide is a complex organic compound that features a bromine atom, an isoxazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the isoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and sulfonamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-(methyl-d3)-1H-imidazol-1-yl-2,5-d2)pyridine
- 4-Bromo-3-(4-(methyl-d3)-1H-imidazol-1-yl-2,5-d2)pyridine
- 5-Bromo-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-2(1H)-pyridinone
Uniqueness
2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide is unique due to its combination of a bromine atom, an isoxazole ring, and a benzenesulfonamide group. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C17H25BrN2O4SSi |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-trimethylsilylethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H25BrN2O4SSi/c1-13-14(2)24-19-17(13)20(12-23-10-11-26(3,4)5)25(21,22)16-9-7-6-8-15(16)18/h6-9H,10-12H2,1-5H3 |
InChI Key |
STZJKZXEAOLGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1N(COCC[Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.